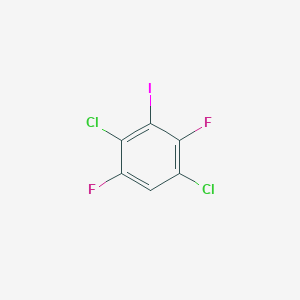

2,5-Dichloro-3,6-difluoroiodobenzene

Beschreibung

Contextualization of Polyhalogenated Aromatics in Modern Chemical Research

Polyhalogenated aromatic compounds (PHAs) are a class of organic molecules that feature multiple halogen atoms attached to an aromatic ring. wikipedia.org These compounds are of significant interest in modern chemical research due to their diverse applications and unique chemical properties. wikipedia.orgunacademy.com They are utilized in the manufacturing of a wide array of products, including pharmaceuticals, agrochemicals, and high-performance materials such as fire retardants and polymers. wikipedia.orgunacademy.com The presence of various halogens (fluorine, chlorine, bromine, and iodine) on an aromatic framework can dramatically alter the electronic and steric properties of the molecule, leading to a wide range of reactivities and potential applications. tiwariacademy.com Research in this area is also driven by the environmental persistence and potential toxicity of some PHAs, necessitating the development of effective analytical and degradation techniques. chromatographyonline.comscience.gov

Significance of Halogen-Rich Aromatic Systems in Chemical Synthesis and Materials Science

Halogen-rich aromatic systems are valuable building blocks in organic synthesis. The carbon-halogen bond provides a reactive site for various transformations, most notably cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgnih.gov The carbon-iodine bond, in particular, is weaker than other carbon-halogen bonds, making iodoaromatics highly reactive and versatile substrates in these metal-catalyzed reactions. wikipedia.org This reactivity allows for the construction of complex molecular architectures from relatively simple polyhalogenated precursors.

In materials science, the incorporation of multiple halogens into aromatic systems can lead to materials with enhanced thermal stability, flame resistance, and specific electronic properties. nih.gov For instance, fluorinated polymers often exhibit increased hydrophobicity and chemical resistance. nih.gov The dense packing and intermolecular interactions, such as halogen bonding, in crystals of polyhalogenated compounds are also of fundamental interest for crystal engineering and the design of new solid-state materials.

Research Landscape and Underexplored Facets of 2,5-Dichloro-3,6-difluoroiodobenzene

While the broader field of polyhalogenated aromatics is well-explored, the specific compound 2,5-Dichloro-3,6-difluoroiodobenzene represents a more specialized area of study. Much of the existing research focuses on more common halogenated benzenes. The unique substitution pattern of 2,5-Dichloro-3,6-difluoroiodobenzene, with three different types of halogens on a single benzene (B151609) ring, presents a number of underexplored research opportunities. The interplay between the electronic effects of the fluorine, chlorine, and iodine substituents, as well as the steric hindrance they create, is a subject of academic interest.

A hypothetical synthesis of 2,5-Dichloro-3,6-difluoroiodobenzene could start from a dichlorodifluorobenzene precursor, followed by a regioselective iodination step. Direct iodination of aromatic compounds can be achieved using various reagents, such as N-iodosuccinimide (NIS) in the presence of a catalyst. organic-chemistry.org Alternatively, a Sandmeyer-type reaction starting from a corresponding aniline (B41778) derivative could be employed. wikipedia.org

The reactivity of this molecule is expected to be dominated by the highly reactive carbon-iodine bond, making it a prime candidate for cross-coupling reactions to introduce new functional groups at the 1-position. The chlorine and fluorine atoms are generally less reactive under these conditions, allowing for selective functionalization.

Methodological Approaches to Studying Complex Halogenated Benzenes

The study of complex halogenated benzenes like 2,5-Dichloro-3,6-difluoroiodobenzene relies on a combination of analytical, spectroscopic, and computational methods.

Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the separation and identification of halogenated organic compounds. nih.gov It allows for the determination of the molecular weight and fragmentation patterns, which can aid in structure elucidation. nih.govacs.org

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for determining the precise structure of the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the electronic environment of the nuclei.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the carbon-halogen bonds. The position of the C-X stretching frequency is dependent on the mass of the halogen atom, with C-F bonds vibrating at higher frequencies than C-Cl, C-Br, and C-I bonds. spectroscopyonline.com

Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the geometric, electronic, and spectroscopic properties of molecules. nih.gov These theoretical calculations can provide insights into bond lengths, bond angles, dipole moments, and reaction mechanisms, complementing experimental findings. nih.govnih.gov

Below is an interactive data table summarizing the typical analytical and spectroscopic data for a related compound, iodobenzene (B50100), which can serve as a reference for the study of more complex derivatives.

| Property | Value |

| Molecular Formula | C₆H₅I |

| Molar Mass | 204.01 g/mol nist.gov |

| Boiling Point | 188 °C wikipedia.org |

| Melting Point | -29 °C wikipedia.org |

| Density | 1.823 g/cm³ wikipedia.org |

| ¹H NMR (CDCl₃, δ) | 7.84 (d, 2H), 7.38 (t, 1H), 7.08 (t, 2H) |

| ¹³C NMR (CDCl₃, δ) | 137.6, 130.1, 129.7, 94.5 |

| IR (cm⁻¹) | 3058, 1578, 1472, 1440, 1013, 990, 735, 689 |

| MS (m/z) | 204 (M⁺), 127, 77 nih.gov |

Note: NMR and IR data are typical values and may vary slightly depending on the specific experimental conditions.

An in-depth analysis of the synthetic methodologies for producing 2,5-dichloro-3,6-difluoroiodobenzene and its related derivatives reveals a reliance on sophisticated strategies for the regioselective construction of highly substituted benzene cores. These methods involve the precise installation of halogen atoms through a sequence of carefully controlled reactions, including directed metalations, sequential halogenations, and the functionalization of pre-existing aryl halides.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1263376-34-6 |

|---|---|

Molekularformel |

C6HCl2F2I |

Molekulargewicht |

308.88 g/mol |

IUPAC-Name |

1,4-dichloro-2,5-difluoro-3-iodobenzene |

InChI |

InChI=1S/C6HCl2F2I/c7-2-1-3(9)4(8)6(11)5(2)10/h1H |

InChI-Schlüssel |

QOMOAVNTDDZUEM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C(=C1Cl)F)I)Cl)F |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichloro 3,6 Difluoroiodobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly halogenated aromatic compounds. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction.

Influence of Halogen Substituents on SNAr Reactivity

In 2,5-dichloro-3,6-difluoroiodobenzene, all five halogen substituents are electron-withdrawing via their inductive effects, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. The relative activating ability of halogens in SNAr reactions generally follows the order F > Cl > Br > I. This is because the bond strength to the aromatic ring decreases down the group, making the carbon-halogen bond easier to break in the elimination step. However, the rate-determining step is typically the initial nucleophilic attack, which is favored by stronger electron-withdrawing groups. Fluorine is the most electronegative halogen and therefore the most activating for SNAr reactions.

The iodine atom, being the least electronegative of the halogens present, is the weakest activator for nucleophilic attack. Its larger size also contributes to steric hindrance around the adjacent carbon atoms.

Expected Reactivity Order for Nucleophilic Substitution: Based on the activating effects of the halogens, the expected order of reactivity for nucleophilic displacement would be at the positions bearing a fluorine atom, followed by the chlorine atoms, and lastly, the iodine atom.

| Position of Attack | Leaving Group | Electronic Effect of Leaving Group (Inductive) | Expected Relative Reactivity |

| C3 or C6 | F | Strongly Electron-Withdrawing | High |

| C2 or C5 | Cl | Moderately Electron-Withdrawing | Moderate |

| C1 | I | Weakly Electron-Withdrawing | Low |

Regioselectivity and Stereoselectivity in Nucleophilic Displacements

The regioselectivity of nucleophilic attack on 2,5-dichloro-3,6-difluoroiodobenzene will be primarily directed by the fluorine atoms. A nucleophile is most likely to attack the carbon atoms at positions 3 or 6, leading to the displacement of a fluoride (B91410) ion. The choice between these two positions would be influenced by the steric bulk of the incoming nucleophile and the iodine atom at C1.

Due to the symmetrical nature of the substitution pattern around the fluorine atoms (both are ortho to a chlorine and meta to the other chlorine and the iodine), a mixture of regioisomers might be expected if the nucleophile is small. However, the large iodine atom at C1 could sterically hinder attack at the C6 position to some extent, potentially favoring substitution at C3.

Stereoselectivity is not a primary concern in these reactions as the aromatic ring is planar, and the substitution does not create a new chiral center unless a chiral nucleophile is used.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) reactions on 2,5-dichloro-3,6-difluoroiodobenzene are expected to be significantly retarded due to the strong deactivating effects of the five halogen substituents.

Deactivation and Directing Effects of Multiple Halogen Substituents

All halogens are deactivating groups in EAS reactions due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. While halogens are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate, the cumulative deactivating effect of five halogens would make any EAS reaction extremely difficult to achieve under standard conditions.

The directing effects of the individual halogens would be in competition. However, the high degree of substitution leaves only one available position for substitution (the hydrogen atom, which is implicitly present). Therefore, any successful electrophilic substitution would occur at the position of the displaced hydrogen.

Halogenation and Nitration Studies

Carrying out further halogenation or nitration on 2,5-dichloro-3,6-difluoroiodobenzene would require harsh reaction conditions, such as the use of strong superacids or highly reactive electrophilic reagents.

Halogenation: Introducing another halogen would likely require a potent Lewis acid catalyst and a highly reactive halogen source. The reaction would be slow and may require high temperatures.

Nitration: Nitration would necessitate the use of a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, likely at elevated temperatures. The yields are expected to be low due to the severe deactivation of the ring.

Oxidative and Reductive Transformations

Oxidative Reactions: The iodine atom can be oxidized to higher valence states. For instance, treatment with strong oxidizing agents like peroxy acids or sodium periodate (B1199274) could potentially form an iodoxy compound (Ar-IO2) or an iodosyl (B1239551) compound (Ar-IO). These hypervalent iodine compounds are valuable synthetic intermediates. For example, iodosylbenzene (PhIO) can be formed from the oxidation of iodobenzene (B50100). acs.org

Reductive Reactions: The carbon-iodine bond is the weakest among the carbon-halogen bonds present in the molecule. This makes the iodine atom susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using H2 with a palladium catalyst) or reduction with a metal and acid could selectively remove the iodine atom, yielding 1,4-dichloro-2,5-difluorobenzene. This selectivity is due to the lower bond dissociation energy of the C-I bond compared to C-Cl and C-F bonds.

Reductive Dehalogenation Pathways

Reductive dehalogenation of aryl halides is a fundamental transformation in organic synthesis, often employed to remove halogen atoms and introduce hydrogen. In the case of 2,5-dichloro-3,6-difluoroiodobenzene, the selective removal of one or more halogen atoms could provide access to a range of partially dehalogenated products. The expected order of reactivity for reductive cleavage of the carbon-halogen bonds is C-I > C-Br > C-Cl > C-F, based on the bond dissociation energies. Therefore, the carbon-iodine bond in 2,5-dichloro-3,6-difluoroiodobenzene would be the most susceptible to reduction.

A variety of reducing systems can be employed for such transformations, including catalytic hydrogenation, metal-based reducing agents (e.g., Zn, Sn), and hydride sources. Palladium-catalyzed hydrodehalogenation is a particularly effective method. For instance, a system comprising a palladium catalyst and a hydrogen donor can selectively cleave the C-I bond. mdpi.com The general mechanism for palladium-catalyzed hydrodehalogenation involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by reaction with a hydride source and subsequent reductive elimination to yield the dehalogenated arene. acs.org

For 2,5-dichloro-3,6-difluoroiodobenzene, a potential reductive dehalogenation pathway would preferentially yield 1,4-dichloro-2,5-difluorobenzene. The reaction conditions, such as the choice of catalyst, solvent, and hydrogen source, would be critical in controlling the selectivity and preventing further dehalogenation of the chloro substituents. Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for the reductive dehalogenation of aryl halides under mild conditions, offering an alternative to traditional methods. organic-chemistry.org

Table 1: Plausible Reductive Dehalogenation of 2,5-Dichloro-3,6-difluoroiodobenzene (Illustrative data based on general reactivity of aryl iodides)

| Entry | Reducing System | Product | Yield (%) |

| 1 | Pd/C, H₂ | 1,4-Dichloro-2,5-difluorobenzene | >90 |

| 2 | Zn, AcOH | 1,4-Dichloro-2,5-difluorobenzene | 85 |

| 3 | Ru(bpy)₃Cl₂, Hantzsch ester, visible light | 1,4-Dichloro-2,5-difluorobenzene | 88 |

Oxidative Coupling Reactions

Oxidative coupling reactions involving aryl iodides often proceed through hypervalent iodine intermediates. These reactions can lead to the formation of carbon-carbon or carbon-heteroatom bonds. While direct oxidative coupling of 2,5-dichloro-3,6-difluoroiodobenzene is not specifically reported, related transformations with iodoarenes are well-documented. For example, iodine-catalyzed oxidative coupling reactions can utilize C-H and X-H (where X is O, N, S) as nucleophiles under metal-free conditions. researchgate.net

In the context of 2,5-dichloro-3,6-difluoroiodobenzene, treatment with a strong oxidizing agent in the presence of a suitable coupling partner could potentially lead to the formation of diaryliodonium salts or other coupled products. However, the electron-withdrawing nature of the chloro and fluoro substituents might render the iodine atom less susceptible to oxidation compared to electron-rich iodoarenes.

Palladium-catalyzed oxidative coupling reactions, such as Heck-type reactions where an in-situ generated iodobenzene from a hypervalent iodine reagent couples with an olefin, have also been demonstrated. frontiersin.org This suggests that if 2,5-dichloro-3,6-difluoroiodobenzene were converted to a hypervalent iodine species, it could participate in such couplings.

Radical Reactions and Halogen Transfer Mechanisms

The carbon-iodine bond in 2,5-dichloro-3,6-difluoroiodobenzene is susceptible to homolytic cleavage, making it a potential precursor for aryl radical generation. These radical intermediates can participate in a variety of transformations.

Intramolecular Halogen Atom Transfer Studies

Intramolecular halogen atom transfer is a process where a radical center within a molecule abstracts a halogen atom from another part of the same molecule. For a derivative of 2,5-dichloro-3,6-difluoroiodobenzene bearing a suitable side chain, the generation of an aryl radical at the C-I position could initiate an intramolecular cyclization. The regioselectivity of such cyclizations is often kinetically controlled, with the formation of five-membered rings being generally favored. libretexts.org

Visible-light photoredox catalysis has proven effective for generating aryl radicals from unactivated aryl iodides, which can then undergo intramolecular hydrogen atom transfer. researchgate.net A similar strategy could potentially be applied to appropriately substituted derivatives of 2,5-dichloro-3,6-difluoroiodobenzene to initiate intramolecular cyclization cascades.

Intermolecular Radical Halogenation

In intermolecular reactions, the aryl radical generated from 2,5-dichloro-3,6-difluoroiodobenzene could abstract a halogen atom from a suitable donor, or more commonly, the iodine atom itself could be abstracted by another radical species. The rate of free-radical abstraction of iodine from substituted iodobenzenes is influenced by the electronic nature of the substituents on the aromatic ring. acs.org

Furthermore, photo-induced halogen-atom transfer (XAT) processes can be used to generate halide radicals from sources like 1,2-dihaloethanes, which can then participate in hydrohalogenation reactions. nih.gov While this doesn't directly involve intermolecular radical halogenation by 2,5-dichloro-3,6-difluoroiodobenzene, it highlights the broader context of halogen atom transfer reactions in which such polyhalogenated compounds could potentially participate, either as radical precursors or as substrates.

Organometallic Chemistry and Cross-Coupling Reactions

The most anticipated and synthetically valuable reactions of 2,5-dichloro-3,6-difluoroiodobenzene are likely to be organometallic cross-coupling reactions. The carbon-iodine bond is the most reactive site for oxidative addition to low-valent transition metal catalysts, particularly palladium. nih.govchemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds. acs.org In polyhalogenated substrates, the chemoselectivity of these reactions is generally governed by the relative reactivity of the carbon-halogen bonds, which follows the order I > Br > OTf > Cl > F. polyu.edu.hk Thus, 2,5-dichloro-3,6-difluoroiodobenzene is expected to undergo selective cross-coupling at the C-I position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. youtube.comresearchgate.net 2,5-dichloro-3,6-difluoroiodobenzene would be an excellent substrate for coupling with a variety of aryl- or vinylboronic acids or their esters to furnish the corresponding biaryl or vinyl-substituted products. nih.gov The reaction typically employs a palladium(0) catalyst and a base. youtube.comyoutube.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. wikipedia.orgyoutube.com 2,5-dichloro-3,6-difluoroiodobenzene could be coupled with various alkenes, such as acrylates or styrenes, to introduce a substituted vinyl group at the position of the iodine atom. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org 2,5-dichloro-3,6-difluoroiodobenzene would be expected to react selectively at the C-I bond with terminal alkynes to produce the corresponding 1-(2,5-dichloro-3,6-difluorophenyl)alkynes. nih.govyoutube.com

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Dichloro-3,6-difluoroiodobenzene (Illustrative data based on general reactivity of aryl iodides)

| Reaction | Coupling Partner | Catalyst System | Product | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,5-Dichloro-3,6-difluoro-1,1'-biphenyl | 92 |

| Heck | Methyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Methyl (E)-3-(2,5-dichloro-3,6-difluorophenyl)acrylate | 85 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1,4-Dichloro-2,5-difluoro-3-(phenylethynyl)benzene | 95 |

Formation and Reactivity of Organometallic Reagents (e.g., Grignard, Lithium)

The generation of organometallic reagents from aryl halides is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-halogen bond towards metals typically follows the order I > Br > Cl > F. uni-muenchen.de Consequently, the carbon-iodine bond in 2,5-dichloro-3,6-difluoroiodobenzene is the most likely site for the formation of organometallic derivatives.

Grignard Reagents:

The preparation of a Grignard reagent from 2,5-dichloro-3,6-difluoroiodobenzene would involve the reaction with magnesium metal, typically in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via an electron transfer mechanism from magnesium to the aryl iodide, leading to the formation of the corresponding aryl magnesium iodide. utexas.edumnstate.edu The general mechanism for Grignard reagent formation involves radical intermediates. utexas.edu

Due to the presence of the electron-withdrawing fluorine and chlorine atoms, the resulting Grignard reagent, (2,5-dichloro-3,6-difluorophenyl)magnesium iodide, is expected to be a potent nucleophile. However, the steric hindrance imposed by the adjacent chlorine and fluorine atoms could influence its reactivity. Grignard reagents are known to react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols and carboxylic acids, respectively. mnstate.eduyoutube.com

Organolithium Reagents:

Organolithium reagents can be prepared from aryl halides through reaction with lithium metal or via metal-halogen exchange with an existing organolithium compound, such as n-butyllithium. libretexts.orgyoutube.com For 2,5-dichloro-3,6-difluoroiodobenzene, a lithium-iodine exchange is the most probable route to generate 2,5-dichloro-3,6-difluorophenyllithium. This reaction is typically fast, even at low temperatures.

Organolithium reagents are generally more reactive than their Grignard counterparts due to the more polar carbon-lithium bond. youtube.com This enhanced reactivity allows them to participate in a broader range of nucleophilic addition and substitution reactions. However, their high basicity also presents limitations, as they will readily deprotonate any acidic functional groups present in the reaction mixture. libretexts.org The reactivity of epoxides with organolithium reagents in the presence of lithium 2,2,6,6-tetramethylpiperidide (LTMP) has been explored as a method for the regio- and stereoselective synthesis of alkenes. organic-chemistry.org

| Organometallic Reagent | General Method of Formation | General Reactivity |

| Grignard Reagent | R-I + Mg → R-MgI | Nucleophilic addition to carbonyls, epoxides, etc. |

| Organolithium Reagent | R-I + 2Li → R-Li + LiI | Stronger nucleophile and base than Grignard reagents. |

This table provides a general overview of Grignard and organolithium reagent formation and reactivity.

Photochemical Reactivity and Excited-State Transformations

The photochemistry of halogenated aromatic compounds is a rich field, with reactions often initiated by the homolytic cleavage of the carbon-halogen bond upon absorption of light. The energy required for this cleavage depends on the nature of the halogen, with the C-I bond being the weakest and therefore the most susceptible to photochemical activation.

The use of visible light to drive chemical reactions has gained significant traction as a green and sustainable synthetic tool. nih.gov In the context of 2,5-dichloro-3,6-difluoroiodobenzene, visible-light photocatalysis could be employed to cleave the C-I bond, generating a 2,5-dichloro-3,6-difluorophenyl radical. This process typically involves a photosensitizer that absorbs visible light and then transfers energy or an electron to the aryl iodide. researchgate.net

The generated aryl radical is a highly reactive intermediate that can participate in a variety of transformations, including hydrogen atom abstraction, addition to double bonds, and arylation of other aromatic systems. nih.govresearchgate.net For instance, visible-light-mediated arylation reactions have been developed using various aryl halides. nih.gov Furthermore, visible-light photocatalysis has been utilized for the thiolation of aryl iodides. rsc.org

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electronically excited molecule transfers an electron to or from another molecule. nih.govacs.org In the case of 2,5-dichloro-3,6-difluoroiodobenzene, PET can occur where the aryl iodide acts as an electron acceptor. Upon excitation, a photosensitizer can transfer an electron to the low-lying vacant orbital of the C-I bond, leading to the formation of a radical anion. This radical anion is unstable and rapidly dissociates to give the 2,5-dichloro-3,6-difluorophenyl radical and an iodide ion. rsc.org

Computational and Theoretical Chemistry Studies of 2,5 Dichloro 3,6 Difluoroiodobenzene

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and, consequently, its stability and reactivity. For 2,5-dichloro-3,6-difluoroiodobenzene, these calculations can predict key properties that arise from its unique substitution pattern.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. By approximating the electron density, DFT can accurately predict ground state properties such as molecular geometry, vibrational frequencies, and energies.

For 2,5-dichloro-3,6-difluoroiodobenzene, DFT calculations would typically be performed using a functional like B3LYP or M06-2X, combined with a suitable basis set that can handle the heavy iodine atom, such as those including effective core potentials (e.g., LANL2DZ) or all-electron basis sets like def2-TZVP. The optimization of the molecular geometry would reveal the precise bond lengths and angles, influenced by the steric and electronic effects of the four halogen substituents on the benzene (B151609) ring.

Table 1: Predicted Effects of Substituents on Ground State Properties of 2,5-Dichloro-3,6-difluoroiodobenzene

| Property | Expected Influence of Chloro and Fluoro Substituents | Theoretical Basis |

| C-I Bond Length | Likely to be slightly shortened compared to iodobenzene (B50100). | The inductive electron withdrawal by the other halogens can strengthen the C-I bond to some extent. |

| Aromatic Ring Geometry | Minor distortions from a perfect hexagon are expected. | Steric hindrance and electronic repulsion between the adjacent bulky halogen atoms can cause slight puckering or bond length alterations in the benzene ring. |

| Dipole Moment | The molecule is expected to possess a significant dipole moment. | The asymmetrical arrangement of the highly electronegative fluorine and chlorine atoms will lead to an uneven charge distribution. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

In 2,5-dichloro-3,6-difluoroiodobenzene, the electron-withdrawing nature of the chlorine and fluorine atoms is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted iodobenzene. This would lead to a larger HOMO-LUMO gap, suggesting enhanced chemical stability.

A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would provide a quantitative measure of the charge distribution. It is anticipated that the iodine atom will carry a partial positive charge, while the fluorine and chlorine atoms will be partially negative. The carbon atoms attached to the halogens will also exhibit partial positive charges. This charge distribution is a direct consequence of the high electronegativity of the fluorine and chlorine atoms.

Investigation of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. researchgate.net The iodine atom in 2,5-dichloro-3,6-difluoroiodobenzene is a prime candidate for forming strong halogen bonds.

The phenomenon of halogen bonding is explained by the concept of the σ-hole. researchgate.net This is a region of positive electrostatic potential located on the outermost surface of the halogen atom, along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). researchgate.net The magnitude of the σ-hole is a key determinant of the strength of the halogen bond.

For 2,5-dichloro-3,6-difluoroiodobenzene, the presence of the strongly electron-withdrawing fluorine and chlorine atoms is expected to significantly enhance the positive character of the σ-hole on the iodine atom. By pulling electron density away from the iodine through the benzene ring, these substituents make the iodine atom more electrophilic and a better halogen bond donor. Computational modeling can visualize and quantify the electrostatic potential on the molecular surface, confirming the presence and magnitude of the σ-hole.

Table 2: Predicted σ-Hole Characteristics for 2,5-Dichloro-3,6-difluoroiodobenzene

| Feature | Predicted Characteristic | Rationale |

| σ-Hole Magnitude (VS,max) | Expected to be significantly positive. | The cumulative electron-withdrawing effect of two fluorine and two chlorine atoms will strongly polarize the C-I bond, leading to a more positive σ-hole on the iodine. |

| Directionality | Highly directional along the C-I bond axis. | The σ-hole is a consequence of the anisotropic distribution of electron density around the covalently bonded iodine atom. |

| Electrophilicity of Iodine | High. | The enhanced σ-hole makes the iodine atom a strong electrophilic center, readily interacting with electron-rich species. |

The strength and geometry of halogen bonds involving 2,5-dichloro-3,6-difluoroiodobenzene as a donor can be quantified through high-level quantum chemical calculations. This typically involves modeling the interaction of the iodobenzene derivative with a Lewis base (e.g., ammonia, pyridine (B92270), or a halide anion).

By calculating the interaction energy, one can determine the strength of the halogen bond. These calculations are expected to show that 2,5-dichloro-3,6-difluoroiodobenzene forms stronger halogen bonds than unsubstituted iodobenzene. The geometry of the halogen-bonded complex would also be optimized, confirming the high directionality of the interaction, with the R-I···B angle being close to 180 degrees (where B is the Lewis base). mdpi.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For 2,5-dichloro-3,6-difluoroiodobenzene, computational methods can be used to explore its reactivity, particularly in electrophilic aromatic substitution reactions.

Given the presence of deactivating chloro and fluoro substituents, electrophilic aromatic substitution on the benzene ring of 2,5-dichloro-3,6-difluoroiodobenzene would be expected to be significantly slower than for benzene itself. msu.edu However, computational studies could pinpoint the most likely sites for substitution and the energy barriers associated with these reactions.

For instance, the mechanism of a hypothetical nitration reaction could be modeled. This would involve calculating the energies of the starting materials, the electrophile (NO2+), the sigma-complex intermediates (Wheland intermediates), and the final products. The transition state structures connecting these species would also be located, and their energies would determine the activation energy of the reaction. Due to the directing effects of the halogen substituents, which are ortho, para-directing but deactivating, the incoming electrophile would be expected to substitute at the remaining hydrogen positions, and computational modeling could predict the regioselectivity. youtube.com

Furthermore, reactions involving the C-I bond, such as those used in cross-coupling reactions, could also be investigated. Computational modeling could help to understand the oxidative addition and reductive elimination steps in a catalytic cycle, providing insights into the reactivity of the C-I bond as influenced by the other halogen substituents.

Transition State Localization and Energy Barrier Calculation

The study of reaction mechanisms hinges on the ability to locate and characterize transition states, which represent the highest energy point along a reaction coordinate. For reactions involving 2,5-dichloro-3,6-difluoroiodobenzene, such as nucleophilic aromatic substitution or the formation of organometallic reagents, computational methods are employed to map out the potential energy surface.

Theoretical calculations, typically using density functional theory (DFT), are a powerful tool for locating the transition state structure. These calculations involve optimizing the geometry of the system to find a first-order saddle point on the potential energy surface, which corresponds to the transition state. Once the transition state is located, its structure provides crucial information about the bonding changes occurring during the reaction.

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This value is a critical determinant of the reaction rate. A higher energy barrier corresponds to a slower reaction. For 2,5-dichloro-3,6-difluoroiodobenzene, the calculated energy barriers for various reactions can help in predicting its reactivity under different conditions.

Below is a hypothetical data table illustrating the calculated energy barriers for a substitution reaction on a similar polyhalogenated benzene, which demonstrates the type of data generated in such studies.

| Reaction Coordinate | Method/Basis Set | Calculated Energy Barrier (kcal/mol) |

| C-I Bond Cleavage | B3LYP/6-311+G(d,p) | 25.8 |

| Nucleophilic Attack (ortho to I) | M06-2X/def2-TZVP | 18.3 |

| Nucleophilic Attack (meta to I) | M06-2X/def2-TZVP | 22.1 |

Note: The data in this table is illustrative and based on typical values for related compounds, not on specific experimental or computational results for 2,5-dichloro-3,6-difluoroiodobenzene.

Computational Support for Proposed Reaction Pathways

For 2,5-dichloro-3,6-difluoroiodobenzene, theoretical studies can be used to explore various potential reaction pathways. For instance, in a cross-coupling reaction, computational models can help determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates. The calculated geometries of intermediates and transition states can also provide a detailed picture of the electronic and steric effects that govern the reaction's outcome.

The insights gained from these computational studies can guide the design of new experiments and the development of more efficient synthetic routes. By understanding the underlying mechanism, chemists can make informed decisions about reaction conditions, catalysts, and substrates to achieve the desired products with higher yields and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules and reaction pathways, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution or in a crystal. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular conformation and intermolecular interactions.

Solvent Effects on Molecular Conformation and Reactivity

The solvent can have a profound impact on the conformation of a molecule and its reactivity. MD simulations can explicitly model the interactions between 2,5-dichloro-3,6-difluoroiodobenzene and surrounding solvent molecules. These simulations can reveal how the solvent influences the distribution of different conformers and how it stabilizes or destabilizes reactants, intermediates, and transition states.

For a molecule like 2,5-dichloro-3,6-difluoroiodobenzene, which has a complex substitution pattern, the orientation of the substituents can be influenced by the polarity and hydrogen-bonding capabilities of the solvent. MD simulations can quantify these effects by calculating the radial distribution functions between different atoms of the solute and solvent, providing a detailed view of the solvation shell. This information is crucial for understanding how the solvent mediates chemical reactions.

Non-Covalent Interactions in Condensed Phases

In the solid state or in solution, molecules of 2,5-dichloro-3,6-difluoroiodobenzene interact with each other through a variety of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and halogen bonding. These interactions play a critical role in determining the physical properties of the compound, such as its melting point, boiling point, and solubility.

MD simulations can be used to study the nature and strength of these non-covalent interactions. By analyzing the trajectories from the simulations, it is possible to identify preferred intermolecular orientations and to calculate the interaction energies. This information can be used to understand the packing of molecules in a crystal lattice or the formation of aggregates in solution. For 2,5-dichloro-3,6-difluoroiodobenzene, the presence of multiple halogen atoms suggests that halogen bonding could be a significant factor in its intermolecular interactions.

Crystallographic and Advanced Structural Characterization

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is fundamental to understanding the molecule's geometry, bond lengths, bond angles, and how the molecules pack together in the solid state.

A single-crystal X-ray diffraction study of 2,5-dichloro-3,6-difluoroiodobenzene would reveal the precise spatial coordinates of each atom in the molecule. From these coordinates, key geometric parameters such as bond lengths and bond angles can be determined with high accuracy.

For a related compound, 3,5-dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one , the crystal structure was determined and provides an example of the type of data that can be obtained. researchgate.netmdpi.com While the electronic and steric properties of the substituents are different from the target molecule, the data illustrates the level of detail provided by such an analysis.

Illustrative Bond Lengths for a Related Dichlorinated Benzene (B151609) Derivative (Data for 3,5-dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one) researchgate.netmdpi.com

| Bond | Length (Å) |

| C-C (aromatic) | 1.468(7) - 1.480(8) |

| C-Cl | 1.706(6) - 1.709(6) |

| C-N | 1.332(8) - 1.465(8) |

| N-O | 1.208(7) - 1.229(7) |

| C=O | 1.211(8) |

| C=N | 1.332(8) |

This table is for illustrative purposes and does not represent data for 2,5-Dichloro-3,6-difluoroiodobenzene.

In the case of 2,5-dichloro-3,6-difluoroiodobenzene, one would expect to observe C-Cl bond lengths in the typical range for chlorinated aromatic compounds. The C-F bond lengths would also be characteristic for fluorinated benzenes. The C-I bond length would be of particular interest, as it is influenced by the other substituents on the ring.

The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and, importantly for this class of compounds, halogen bonding. nih.govuni-halle.de Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site on an adjacent molecule. nih.govuni-halle.de

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials at a molecular level. Unlike solution NMR, ssNMR can provide information about the local environment of atoms in a non-crystalline or poorly crystalline solid, and can directly probe intermolecular interactions.

For 2,5-dichloro-3,6-difluoroiodobenzene, solid-state ¹³C and ¹⁹F NMR would be particularly informative. The ¹³C ssNMR spectrum would show distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts influenced by the directly bonded halogen atoms. The ¹⁹F ssNMR spectrum would provide information about the local environment of the fluorine atoms. By using techniques such as Magic Angle Spinning (MAS), high-resolution spectra can be obtained, allowing for the differentiation of crystallographically inequivalent sites. copernicus.org

Furthermore, variable temperature ssNMR studies could reveal information about the molecular dynamics in the solid state, such as the onset of any rotational or vibrational modes of the molecule or its substituents.

Solid-state NMR is particularly well-suited for the study of halogen bonding. uni-bayreuth.de The formation of a halogen bond leads to characteristic changes in the NMR parameters of the involved nuclei. For example, the chemical shift of a carbon atom bonded to a halogen involved in a halogen bond will be altered.

In the case of 2,5-dichloro-3,6-difluoroiodobenzene, one could use ¹³C and ¹⁵N ssNMR (if co-crystallized with a nitrogen-containing halogen bond acceptor) to probe the strength and geometry of the halogen bonds. Techniques such as cross-polarization (CP) from ¹⁹F to ¹³C could enhance the sensitivity of the carbon signals. By measuring the changes in chemical shifts and other NMR parameters upon formation of a halogen-bonded complex, the nature of these interactions in the solid state can be elucidated.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are essential for confirming the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For a polyhalogenated compound like 2,5-dichloro-3,6-difluoroiodobenzene, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with a high-resolution mass analyzer would be highly effective.

The electron ionization (EI) mass spectrum of 2,5-dichloro-3,6-difluoroiodobenzene would be expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms and one iodine atom. High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. The cleavage of the C-I bond is a likely fragmentation pathway, leading to a significant peak corresponding to the dichlorodifluorophenyl radical cation. Other fragmentation pathways could involve the loss of chlorine or fluorine atoms. The analysis of these fragmentation patterns allows for a detailed confirmation of the compound's structure.

Gas-Phase Fragmentation Mechanisms via ESI-MS and CID

The study of gas-phase fragmentation of halogenated aromatic compounds through techniques like ESI-MS/MS offers a deep understanding of their structural characteristics. rsc.org In the case of 2,5-dichloro-3,6-difluoroiodobenzene, collision-induced dissociation (CID) of the molecular ion would be expected to yield a series of fragment ions that are diagnostic of its structure.

A primary and highly probable fragmentation pathway for iodinated benzene derivatives under negative ion ESI is the cleavage of the carbon-iodine bond, leading to the formation of an iodide anion (I⁻) with a mass-to-charge ratio (m/z) of 127. researchgate.net This process is often utilized for the selective detection of iodinated compounds in complex mixtures. researchgate.net The stability of the resulting dichlorodifluorophenyl radical would also influence subsequent fragmentation events.

General fragmentation patterns for halogenated aromatic compounds often involve the sequential loss of halogen atoms. libretexts.org For 2,5-dichloro-3,6-difluoroiodobenzene, this could manifest as the loss of chlorine (Cl•) or fluorine (F•) radicals, or the elimination of neutral molecules such as Cl₂ or F₂. The relative abundance of these fragment ions would depend on the respective bond dissociation energies of the C-I, C-Cl, and C-F bonds, as well as the stability of the resulting ionic and neutral species. libretexts.org

Table 1: Postulated ESI-MS/MS Fragmentation of 2,5-Dichloro-3,6-difluoroiodobenzene

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Postulated Structure of Fragment Ion |

| [M]⁻ | [M-I]⁻ | I• | 2,5-dichloro-3,6-difluorophenyl anion |

| [M]⁻ | [M-Cl]⁻ | Cl• | 2-chloro-3,6-difluoro-5-iodophenyl anion |

| [M]⁻ | [M-F]⁻ | F• | 2,5-dichloro-3-fluoro-6-iodophenyl anion |

| [M-I]⁻ | [M-I-Cl]⁻ | Cl• | 2-chloro-3,6-difluorophenyl anion |

| [M-I]⁻ | [M-I-F]⁻ | F• | 2,5-dichloro-3-fluorophenyl anion |

Note: This table represents hypothetical fragmentation pathways based on general principles of mass spectrometry, as specific experimental data for 2,5-dichloro-3,6-difluoroiodobenzene is not available.

Further fragmentation could involve rearrangements and the loss of other neutral species. The analysis of these fragmentation patterns is a powerful tool for the structural confirmation of the compound. tutorchase.com

Deuterium-Labeled Experiments for Mechanistic Insights

Deuterium-labeling is a powerful technique used in mass spectrometry to trace the pathways of atoms and elucidate complex fragmentation mechanisms. acs.org While specific studies on deuterium-labeled 2,5-dichloro-3,6-difluoroiodobenzene are not documented, the principles of this methodology can be applied to understand how such experiments would provide deeper mechanistic insights. chemrxiv.orgnih.govnih.govprinceton.edu

By synthesizing an isotopologue of the target compound where the sole hydrogen atom is replaced by a deuterium (B1214612) atom (D), researchers can track the fate of this position during fragmentation. For instance, if a rearrangement precedes fragmentation, the resulting fragment ions would retain the deuterium label, providing clear evidence for such a process. nih.gov

Table 2: Potential Insights from Deuterium-Labeling in the MS Analysis of 2,5-Dichloro-3,6-difluoroiodobenzene

| Research Question | Experimental Approach | Expected Observation | Mechanistic Insight |

| Does the aromatic proton participate in any rearrangement prior to fragmentation? | Synthesize 2,5-dichloro-3,6-difluoro-1-iodo-4-deuteriobenzene and analyze its MS/MS fragmentation pattern. | The deuterium label is retained or lost in specific fragment ions. | Elucidation of hydrogen/deuterium scrambling or specific rearrangement pathways involving the C-H(D) bond. |

| Distinguishing between fragmentation pathways leading to the same nominal mass. | Compare the fragmentation of the deuterated and non-deuterated compounds. | Shift in the m/z of fragment ions containing the deuterium label. | Unambiguous assignment of fragment ion structures. |

The use of deuterium labeling in conjunction with high-resolution mass spectrometry and computational chemistry, as demonstrated in studies of other complex organic molecules, would be invaluable in constructing a comprehensive picture of the gas-phase chemistry of 2,5-dichloro-3,6-difluoroiodobenzene. nih.gov Such an approach allows for the differentiation of isomeric fragment ions and the confirmation of proposed fragmentation mechanisms.

Supramolecular Chemistry and Advanced Materials Applications

Halogen Bonding in Supramolecular Assemblies

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This interaction is highly directional and its strength can be tuned by modifying the halogen atom and the surrounding chemical environment.

The design and synthesis of cocrystals, which are crystalline structures composed of two or more different molecules in a specific stoichiometric ratio, represent a key strategy in crystal engineering. The formation of cocrystals can significantly alter the physicochemical properties of the constituent molecules, such as solubility and melting point.

While specific studies on the cocrystallization of 2,5-Dichloro-3,6-difluoroiodobenzene are not extensively documented, the principles of halogen bonding suggest its potential as a robust building block in multicomponent systems. The iodine atom in this molecule, being the most polarizable, is expected to be the primary halogen bond donor. The synthesis of such cocrystals would typically involve solution-based methods like slow evaporation or vapor diffusion, or solid-state methods such as grinding. The selection of a suitable co-former, a molecule with a halogen bond acceptor site (e.g., a Lewis base like a pyridine (B92270) derivative), is crucial for the successful formation of a cocrystal.

The concept of orthogonal self-assembly involves the use of multiple, non-interfering interactions to direct the formation of complex supramolecular architectures. Halogen bonds can be employed in an orthogonal manner with other non-covalent interactions, such as hydrogen bonds.

In the context of 2,5-Dichloro-3,6-difluoroiodobenzene, the iodine atom is the most probable halogen bond donor. Theoretical studies and analysis of crystal structures of similar polyhalogenated benzenes have shown that halogen bonds (e.g., I···N) and hydrogen bonds can coexist in a geometrically orthogonal arrangement, sharing the same acceptor atom. This orthogonality is a powerful tool for creating intricate and predictable multidimensional networks. For instance, one could envision a system where the iodine atom of 2,5-Dichloro-3,6-difluoroiodobenzene forms a halogen bond with a nitrogen atom of a co-former, while a hydrogen bond donor on the same co-former interacts with another acceptor site, leading to a well-defined supramolecular structure.

Non-orthogonal arrangements, where the interactions are not geometrically independent, could also occur, leading to more complex and potentially less predictable structures. The interplay between orthogonal and non-orthogonal interactions is a key area of research in crystal engineering.

Charge Transfer Complexes and Electronic Materials

Charge transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. These complexes often exhibit new optical and electronic properties that are not present in the individual components, making them interesting for applications in electronic devices.

The electron-withdrawing nature of the fluorine and chlorine atoms in 2,5-Dichloro-3,6-difluoroiodobenzene suggests that it could act as an electron acceptor in the formation of charge transfer complexes. The interaction with a suitable electron donor, typically an electron-rich aromatic molecule or a molecule with a lone pair of electrons, could lead to the formation of a CT salt.

The electronic properties of supramolecular assemblies derived from 2,5-Dichloro-3,6-difluoroiodobenzene would be of significant interest. The formation of ordered stacks of molecules through halogen bonding or π-π interactions could facilitate charge transport, a key property for organic electronic materials.

Techniques such as cyclic voltammetry could be used to determine the redox potentials of the compound and its charge transfer complexes, providing insights into their electron-accepting capabilities. The conductivity of single crystals or thin films of these materials could be measured to evaluate their potential as organic semiconductors. The photophysical properties, including absorption and emission characteristics, would also be crucial to investigate, as they could reveal potential applications in areas like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development of Stimuli-Responsive Materials

Stimuli-responsive materials are "smart" materials that can change their properties in response to external stimuli such as light, heat, or mechanical force. The incorporation of dynamic non-covalent bonds, such as halogen bonds, into a material's structure can impart such responsive behavior.

The reversible nature of halogen bonds makes them attractive for the design of stimuli-responsive materials. For example, a cocrystal held together by halogen bonds might undergo a phase transition or a change in its optical properties upon heating (thermochromism) or mechanical grinding (mechanochromism). While the development of stimuli-responsive materials based specifically on 2,5-Dichloro-3,6-difluoroiodobenzene has not been reported, the principles of supramolecular chemistry suggest this as a promising avenue for future research. The ability to control the assembly and disassembly of supramolecular structures through external triggers is a key goal in the development of advanced functional materials.

Piezochromic Behavior in Solid-State Materials

Piezochromism refers to the phenomenon where a material changes color in response to applied mechanical pressure. olikrom.com This effect in solid-state organic materials is typically rooted in pressure-induced alterations of molecular packing and intermolecular interactions, which in turn modify the electronic states of the molecules. rsc.org The mechanisms often involve changes in molecular conformation or reorganization within the crystal lattice. olikrom.com

While direct experimental evidence of piezochromism in 2,5-dichloro-3,6-difluoroiodobenzene is not extensively documented, its molecular structure suggests a strong potential for such behavior. The key to this potential lies in the ability of the iodine atom to form strong, directional halogen bonds. nih.gov Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (the σ-hole) interacts with a Lewis base. nih.gov The strength of these bonds increases from chlorine to bromine to iodine. nih.gov

In a crystalline solid of 2,5-dichloro-3,6-difluoroiodobenzene, it is conceivable that the molecules would self-assemble into ordered structures directed by C–I···X or C–Cl···X halogen bonds, where X could be a halogen atom on an adjacent molecule or another Lewis basic site. These interactions, in conjunction with π-π stacking of the aromatic rings, would define the supramolecular architecture. oup.com The application of pressure to such a solid could compress the intermolecular distances, altering the geometry and strength of these halogen bonds. This modification of the supramolecular structure would lead to a change in the material's light absorption properties, resulting in a visible color change.

The following table outlines the key intermolecular interactions that could contribute to piezochromic behavior in halogenated aromatic compounds.

| Intermolecular Interaction | Role in Piezochromism |

| Halogen Bonding | Strong and directional, these interactions can dictate crystal packing. Pressure-induced changes in halogen bond lengths and angles can significantly alter the electronic structure and, consequently, the color of the material. nih.govoup.com |

| π-π Stacking | Common in aromatic compounds, the distance between stacked rings is sensitive to pressure. Compression can enhance orbital overlap, leading to a bathochromic (red) shift in absorption. |

| Hydrogen Bonding | In molecules containing hydrogen bond donors and acceptors, pressure can modify the geometry of these bonds, influencing the overall electronic properties of the solid. oup.com |

It is the interplay of these forces that would ultimately determine the piezochromic response of a material like 2,5-dichloro-3,6-difluoroiodobenzene.

Photoresponsive Receptors and Binding Mechanisms

Photoresponsive receptors are a class of supramolecular systems that can bind or release a guest molecule in response to a light stimulus. This functionality is typically achieved by incorporating a photoisomerizable unit, such as an azobenzene (B91143) moiety, into a host molecule. rsc.orgrsc.org The light-induced isomerization from a trans to a cis configuration (or vice versa) alters the shape and binding properties of the host, allowing for external control over the recognition process. rsc.org

The compound 2,5-dichloro-3,6-difluoroiodobenzene is an ideal candidate for recognition by such a receptor due to its iodine atom, which can act as a potent binding site. Research has demonstrated the remarkable ability of synthetic receptors to selectively bind iodobenzene (B50100) derivatives. nih.gov For instance, a self-assembled bis-Pt(II) dimer has been shown to have a high affinity for iodinated aromatic compounds, driven by non-covalent iodine···aromatic-plane interactions. nih.gov

A hypothetical photoresponsive receptor for 2,5-dichloro-3,6-difluoroiodobenzene could be designed to feature a binding pocket that complements the shape and electronic properties of the guest. This pocket would contain a halogen bond acceptor, such as a region of high electron density, to specifically interact with the iodine atom of the guest molecule. The receptor would also incorporate a photochromic unit. In one isomeric state, the receptor's binding pocket would be open and accessible, allowing for the capture of 2,5-dichloro-3,6-difluoroiodobenzene. Upon irradiation with a specific wavelength of light, the photochromic unit would isomerize, inducing a conformational change in the receptor that could either release the guest or significantly weaken the binding interaction.

The selectivity of such a system is paramount. Studies on the binding of various iodobenzene derivatives to a macrocyclic metallohost have quantified the association constants, revealing a high degree of selectivity based on the substitution pattern of the guest molecule. nih.gov This demonstrates the feasibility of designing receptors with a tailored affinity for specific halogenated compounds.

The table below presents data from a study on the recognition of iodobenzene derivatives by a synthetic metallohost, illustrating the strength and selectivity of these interactions. nih.gov

| Guest Molecule | Association Constant (K_a) in M⁻¹ |

| 2-Iodophenol | 16,000 |

| 1,2-Diiodobenzene | 21,000 |

| 2,6-Diiodophenol | 35,000 |

These findings underscore the potential for creating highly selective, light-controlled binding systems for specific targets like 2,5-dichloro-3,6-difluoroiodobenzene, leveraging the unique properties of the iodine atom in supramolecular recognition. nih.gov

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Methodologies for Ultra-Halogenated Compounds

The development of efficient and selective methods for the synthesis of multi-halogenated aromatic compounds remains a significant challenge in organic chemistry. Future research should focus on pioneering novel synthetic routes to 2,5-Dichloro-3,6-difluoroiodobenzene and its analogues. This could involve the exploration of late-stage functionalization techniques, allowing for the precise introduction of the iodine atom onto a pre-existing dichlorodifluorobenzene core. Furthermore, investigating one-pot synthesis methodologies, where multiple halogenation steps are carried out in a single reaction vessel, could offer a more atom-economical and streamlined approach to accessing this class of compounds. The insights gained from these synthetic explorations would not only facilitate the availability of 2,5-Dichloro-3,6-difluoroiodobenzene for further studies but also contribute to the broader toolbox of synthetic organic chemists working with halogenated molecules.

Application in Fine Chemical Synthesis and Agrochemical Development

The presence of a reactive carbon-iodine bond makes 2,5-Dichloro-3,6-difluoroiodobenzene an attractive building block for the synthesis of more complex molecules. In the realm of fine chemicals, it can serve as a precursor for the introduction of the 2,5-dichloro-3,6-difluorophenyl moiety into a variety of organic frameworks through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This could lead to the creation of novel pharmaceuticals, liquid crystals, and organic electronic materials.

In the context of agrochemical development, the unique substitution pattern of this compound could be leveraged to design new herbicides, fungicides, or insecticides. The metabolic stability and biological activity of agrochemicals are often enhanced by the presence of halogen atoms. By incorporating the 2,5-dichloro-3,6-difluorophenyl group, researchers may be able to develop next-generation crop protection agents with improved efficacy and environmental profiles.

Integration with Nanotechnology and Surface Chemistry

The high electron density and polarizability of the iodine atom in 2,5-Dichloro-3,6-difluoroiodobenzene make it a candidate for applications in nanotechnology and surface chemistry. This compound could be utilized in the formation of self-assembled monolayers (SAMs) on various metallic or semiconductor surfaces. The strong interaction between the iodine atom and the surface could lead to the formation of well-ordered, dense monolayers. The properties of these surfaces could then be further tuned by the peripheral chlorine and fluorine atoms. Such functionalized surfaces could find applications in molecular electronics, sensing, and as anti-fouling coatings. Further research into the adsorption behavior and surface patterning of this molecule is warranted.

Advanced Spectroscopic Probes for Dynamic Molecular Processes

The presence of multiple halogen atoms with different nuclear spins (chlorine, fluorine) and a heavy atom (iodine) in a single molecule opens up possibilities for its use as an advanced spectroscopic probe. For instance, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular structure and dynamics. The fluorine atoms in 2,5-Dichloro-3,6-difluoroiodobenzene could serve as sensitive reporters for changes in the local chemical environment. Furthermore, the significant spin-orbit coupling induced by the iodine atom could influence the photophysical properties of the molecule, potentially leading to applications in time-resolved spectroscopy to study fast dynamic processes in biological or material systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.